

A Comparative Analysis of SU14813 and Sorafenib: A Guide for Researchers

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B1662422

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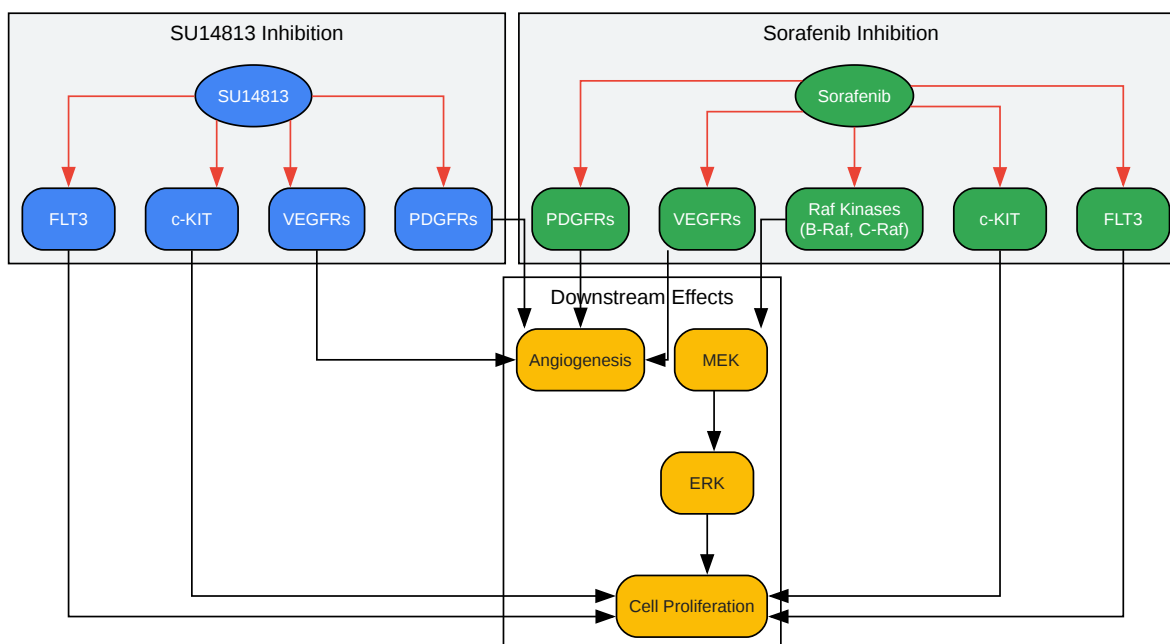
This guide provides a detailed comparison of two multi-targeted kinase inhibitors, SU14813 and sorafenib, for an audience of researchers, scientists, and drug development professionals. The information presented is based on preclinical data and aims to provide an objective overview of their mechanisms of action, target profiles, and anti-tumor activities.

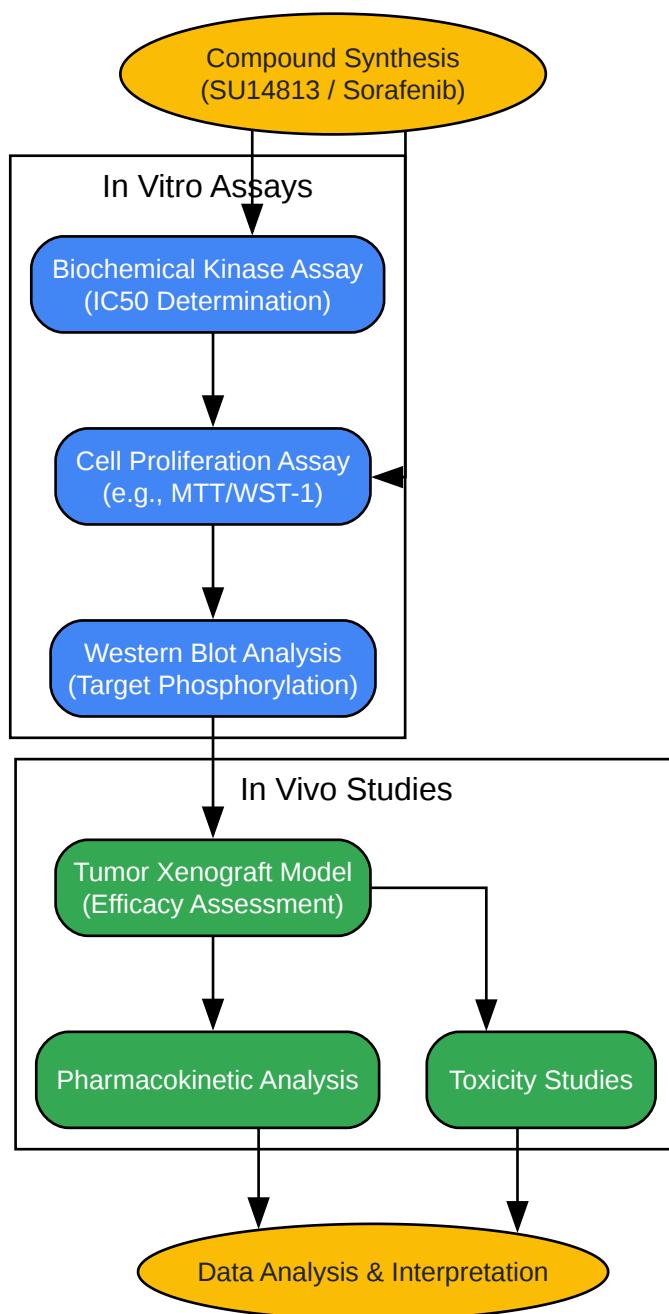
Introduction

Both SU14813 and sorafenib are small molecule inhibitors that target multiple receptor tyrosine kinases (RTKs) involved in key cancer-related processes such as angiogenesis and tumor cell proliferation. SU14813 is recognized for its broad-spectrum RTK inhibitory activity, targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Sorafenib is a well-established kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[3] It is known for its dual mechanism of action, inhibiting both the Raf/MEK/ERK signaling pathway and RTKs like VEGFR and PDGFR.[3]

Mechanism of Action and Target Profile

SU14813 and sorafenib share overlapping targets, primarily within the VEGFR and PDGFR families, which are crucial for angiogenesis. However, a key distinction lies in sorafenib's potent inhibition of the Raf serine/threonine kinases, a component of the MAPK signaling pathway that is a critical driver of tumor cell proliferation.[3]





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References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
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